molecular formula C17H23NO4 B8691700 Tert-butyl 4-(4-methoxyphenyl)-3-oxopiperidine-1-carboxylate

Tert-butyl 4-(4-methoxyphenyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B8691700
M. Wt: 305.4 g/mol
InChI Key: KPSBJFNEZJCEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-methoxyphenyl)-3-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 4-(4-methoxyphenyl)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-9-14(15(19)11-18)12-5-7-13(21-4)8-6-12/h5-8,14H,9-11H2,1-4H3

InChI Key

KPSBJFNEZJCEKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3R,4R)-tert-butyl 3-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate (180 mg, 0.59 mmol) in DCM (3 mL) at 0° C. under N2 was added Dess-Martin Periodinane (373 mg, 0.88 mmol). The mixture was allowed to warm to rt and stirred for 3 h. The reaction mixture was directly purified via silica gel chromatography eluting with 30% EtOAc in hexanes to afford tert-butyl 4-(4-methoxyphenyl)-3-oxopiperidine-1-carboxylate (155 mg, 87% yield). Subsequent results revealed that the 4R stereochemistry is lost in this reaction and the racemic product was obtained. 1H NMR (500 MHz, chloroform-d) δ 7.09-7.03 (m, 2H), 6.93-6.87 (m, 2H), 4.24 (d, J=18.0 Hz, 1H), 4.11-4.02 (m, 1H), 3.80 (s, 3H), 3.61 (dd, J=11.9, 5.6 Hz, 1H), 3.56-3.46 (m, 1H), 2.34-2.16 (m, 2H), 1.50 (s, 9H).
Name
(3R,4R)-tert-butyl 3-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
373 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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